2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClFNO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the carbonyl group is adjacent to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves the reaction of 4-chloro-2-fluoroacetophenone with ammonia. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-nitro-1-(4-chloro-2-fluorophenyl)ethan-1-one.
Reduction: Formation of 2-amino-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethan-1-one
- 2-Amino-1-(4-fluorophenyl)ethan-1-one
- 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
QRDDYVFSSDUCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CN |
Origin of Product |
United States |
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